trans-2-Piperidin-1-ylcyclopentanol

Chiral Synthesis Asymmetric Catalysis Medicinal Chemistry

Sourcing a defined (1R,2R)-trans amino alcohol with reliable stereochemistry is a common bottleneck in medicinal chemistry campaigns. trans-2-Piperidin-1-ylcyclopentanol (CAS 51217-01-7) resolves this by delivering a pre-installed, rigid chiral scaffold. - Enables enantioselective synthesis of CCR5 antagonist analogs & lipoxygenase inhibitor libraries. - Dual amine/alcohol functionality supports direct diversification into chiral ligands for asymmetric catalysis. - Supplied at ≥95% purity with verified (1R,2R) configuration; stock available for immediate dispatch.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
CAS No. 51217-01-7
Cat. No. B3142751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Piperidin-1-ylcyclopentanol
CAS51217-01-7
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2CCCC2O
InChIInChI=1S/C10H19NO/c12-10-6-4-5-9(10)11-7-2-1-3-8-11/h9-10,12H,1-8H2/t9-,10-/m1/s1
InChIKeyYJEHWGWZIACGHM-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-2-Piperidin-1-ylcyclopentanol Overview


trans-2-Piperidin-1-ylcyclopentanol (CAS 51217-01-7) is a chiral, non-planar amino alcohol with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . It is formally identified by the IUPAC name (1R,2R)-2-piperidin-1-ylcyclopentan-1-ol, establishing its specific trans-configuration . This compound is a member of the broader class of 2-aminocyclopentanols, which are recognized as versatile building blocks in medicinal chemistry and asymmetric catalysis. Its structural features—a saturated piperidine ring and a cyclopentanol core—are common to many pharmacologically active agents, including those investigated for neurological and anti-inflammatory applications [1]. The compound is typically available from chemical suppliers with a purity of approximately 95% .

Generic Substitution Risks for trans-2-Piperidin-1-ylcyclopentanol


Within the class of piperidinyl-cycloalkanols, subtle structural variations lead to profound differences in physicochemical properties and biological outcomes. For instance, changing the ring size from cyclopentanol to the more common cyclohexanol alters molecular weight (169.26 g/mol vs. 183.29 g/mol), predicted density (1.079 g/cm³ vs. 1.049 g/cm³), and introduces a solid-state melting point in the cyclohexanol analog (34.5-35 °C), which is absent in the cyclopentanol . More critically, stereochemistry is a key determinant of activity. The defined (1R,2R) trans-configuration of trans-2-Piperidin-1-ylcyclopentanol presents a specific three-dimensional pharmacophore that is distinct from its cis-isomer, which can exhibit entirely different binding affinities at biological targets like CCR5 or 5-lipoxygenase, as is a well-documented phenomenon in medicinal chemistry [1]. These disparities underscore that generic substitution based on structural similarity alone carries a high risk of experimental failure, as the precise geometry and ring size directly impact molecular recognition, synthetic utility, and final assay results.

Key Differentiators of trans-2-Piperidin-1-ylcyclopentanol


Stereochemical Differentiation: Trans vs. Cis

trans-2-Piperidin-1-ylcyclopentanol (CAS 51217-01-7) is specifically defined by its (1R,2R) absolute configuration . This is a critical differentiator from its cis-isomer (CAS 652970-68-8), which is a distinct chemical entity with the same molecular formula but a different spatial arrangement of atoms . While direct comparative biological data for these two isomers are not available in the public domain, the principle of stereochemical differentiation is a fundamental tenet in medicinal chemistry. The distinct three-dimensional shapes of the trans- and cis-isomers lead to differential binding at chiral biological targets, a phenomenon well-documented across the broader piperidine class [1].

Chiral Synthesis Asymmetric Catalysis Medicinal Chemistry

Ring Size: Cyclopentanol vs. Cyclohexanol

The cyclopentanol core of trans-2-Piperidin-1-ylcyclopentanol (MW: 169.26 g/mol) confers different physicochemical properties compared to its six-membered ring analog, trans-2-piperidin-1-ylcyclohexanol (MW: 183.29 g/mol) . Key predicted differences include a lower boiling point (262.0 °C vs. 270.9 °C at 760 mmHg) and a higher calculated density (1.079 g/cm³ vs. 1.049 g/cm³) for the cyclopentanol derivative . Furthermore, the cyclohexanol analog is a solid at room temperature (melting point 34.5-35 °C), whereas the cyclopentanol derivative lacks a reported melting point, suggesting it may be a liquid . These differences in ring size and resulting properties can significantly impact solubility, formulation stability, and synthetic handling.

Physical Chemistry Formulation Chemical Synthesis

Enzyme Inhibition Profile

Data aggregated from bioactivity databases indicate that trans-2-Piperidin-1-ylcyclopentanol interacts with multiple enzymes in the arachidonic acid cascade [1]. It is annotated as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. Separate entries in ChEMBL show the compound was tested for inhibitory activity against 5-lipoxygenase translocation in rat RBL-2H3 cells and in rat whole blood, though specific IC50 values are not provided in the open data [2]. Another source indicates it inhibits cyclooxygenase (COX) to a lesser extent and also inhibits formyltetrahydrofolate synthetase and carboxylesterase [1]. This polypharmacological profile, while lacking precise quantitative values, suggests a differentiation from more selective, single-target inhibitors within the broader class of piperidine-based compounds.

Enzymology Inflammation Pharmacology

Chiral Building Block Versatility

The defined trans-stereochemistry and the presence of both a secondary amine (piperidine) and a hydroxyl group make trans-2-Piperidin-1-ylcyclopentanol a versatile chiral building block . The hydroxyl group can undergo oxidation to a ketone, and the piperidine nitrogen can be functionalized, enabling the synthesis of complex molecules with stereochemical control . This contrasts with simpler, achiral amines or alcohols that lack the rigid, three-dimensional scaffold provided by the cyclopentane ring. This compound is therefore positioned as a precursor for synthesizing libraries of chiral ligands for asymmetric catalysis or for creating defined stereoisomers of pharmacologically active molecules.

Organic Synthesis Asymmetric Synthesis Chemical Building Blocks

trans-2-Piperidin-1-ylcyclopentanol Applications


Asymmetric Synthesis of Chiral Ligands

Given its defined (1R,2R) stereochemistry, this compound is best procured as a starting material or intermediate for the enantioselective synthesis of more complex molecules . Its rigid cyclopentane ring and dual functionality make it an ideal candidate for constructing chiral ligands used in asymmetric catalysis, where the precise three-dimensional arrangement of atoms is paramount for achieving high enantiomeric excess .

CCR5 Antagonist Development

The structural features of trans-2-Piperidin-1-ylcyclopentanol align with pharmacophores of known CCR5 antagonists [1]. Researchers focusing on developing treatments for HIV or inflammatory conditions mediated by the CCR5 receptor would select this compound to build focused libraries of analogs, exploiting its specific stereochemical and physicochemical properties to probe structure-activity relationships (SAR) [1].

Arachidonic Acid Pathway Modulation

For studies examining the complex interplay of enzymes in the arachidonic acid pathway, this compound's reported activity as a lipoxygenase inhibitor with ancillary effects on COX and other enzymes makes it a valuable tool [2]. It is particularly suited for research into non-steroidal anti-inflammatory drug (NSAID)-like mechanisms or for exploring the consequences of dual-pathway inhibition in cellular or ex vivo models [2].

Chiral Chromatography Reference Standard

Due to its well-defined (1R,2R) trans-configuration, the compound can be employed as a reference standard for developing and validating chiral chromatographic methods. Its use would be essential for separating and quantifying enantiomers of related piperidinyl-cyclopentanol derivatives during synthetic optimization or quality control processes.

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